![molecular formula C14H13N3OS B1273343 3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-on CAS No. 438226-53-0](/img/structure/B1273343.png)
3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. Several studies have investigated its effects on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound against human cancer cell lines, revealing IC50 values that suggest effective cytotoxicity. The mechanism was linked to the inhibition of specific kinases involved in cancer cell signaling pathways.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. It has shown efficacy against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
Data Table: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
Enzyme Inhibition
3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes that play critical roles in metabolic processes.
Case Study:
In vitro studies demonstrated that the compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. The inhibition was quantified using kinetic assays, revealing competitive inhibition characteristics.
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Case Study:
A preliminary study indicated that 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one could protect neuronal cells from oxidative stress-induced damage. Further investigations are needed to elucidate the underlying mechanisms and therapeutic potential.
Wirkmechanismus
Target of Action
The primary targets of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these targets .
Mode of Action
It is known that the compound interacts with its targets and results in significant antimycobacterial activity . This suggests that the compound may inhibit essential biochemical processes in the bacteria, leading to their death or growth inhibition.
Biochemical Pathways
Given its antimycobacterial activity, it is likely that it interferes with pathways essential for the survival and growth of mycobacteria .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This makes it a potential candidate for the development of new antitubercular agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno[2,3-d]pyrimidine precursors. One common method includes the reaction of 2-amino-3-cyano-4-methylthiophene with benzylamine under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also exhibit antimicrobial and antitumor properties.
Uniqueness: 3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate cell membranes, making it a promising candidate for drug development .
Biologische Aktivität
3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, with the chemical formula C₁₄H₁₃N₃OS and CAS number 438226-53-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular structure of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidine core which is known for its diverse biological activities. The compound is characterized by:
- Molecular Weight: 271.34 g/mol
- Purity: Typically assessed in laboratory settings for specific applications.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor activity. A study by Yong et al. (2018) synthesized various thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxic effects against triple-negative breast cancer (TNBC) cell lines. Among these compounds, 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated promising results in inhibiting tumor cell proliferation.
Key Findings:
- Cytotoxicity: The compound was effective against MDA-MB-231 cells (a TNBC cell line), showing an IC50 value that suggests potent antitumor activity.
- Mechanism of Action: The proposed mechanism involves the inhibition of key cellular pathways related to cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For instance:
- Electron-withdrawing groups at specific positions on the benzyl ring improve cytotoxicity.
- The presence of amino groups contributes positively to the overall biological efficacy.
Case Study: In Vitro Evaluation
A comprehensive evaluation was conducted using the MTT assay to assess the viability of cancer cells upon treatment with various concentrations of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Effectiveness |
---|---|---|---|
3-Amino-6-benzyl... | MDA-MB-231 | 27.6 | Strong |
Control (Paclitaxel) | MDA-MB-231 | 25.0 | Standard |
Mechanistic Insights
The mechanism by which 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects may involve:
- Inhibition of Cell Cycle Progression: The compound may induce cell cycle arrest at specific phases.
- Apoptosis Induction: Evidence suggests that treatment leads to increased markers of apoptosis in treated cells.
Eigenschaften
IUPAC Name |
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRDXSWOSWXGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.